molecular formula C14H14ClN5O B3154596 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide CAS No. 779353-65-0

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide

Cat. No.: B3154596
CAS No.: 779353-65-0
M. Wt: 303.75 g/mol
InChI Key: AAKJCBNEUOKKTQ-UHFFFAOYSA-N
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Description

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazolopyrimidine moiety, and a chloroethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide typically involves multiple steps:

  • Formation of the Pyrazolopyrimidine Core: : The initial step involves the synthesis of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 5-chloro-3-ethylpyrazole and a suitable pyrimidine derivative in the presence of a base can yield the desired core structure.

  • Aminomethylation: : The next step involves the introduction of the aminomethyl group. This can be accomplished by reacting the pyrazolopyrimidine core with formaldehyde and an amine under acidic or basic conditions.

  • Oxidation: : The final step is the oxidation of the pyridine ring to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove the oxide group or to reduce other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

    Oxidation: Formation of additional oxide derivatives.

    Reduction: Formation of reduced derivatives with the removal of the oxide group.

    Substitution: Formation of new derivatives with substituted functional groups.

    Coupling Reactions: Formation of larger, more complex molecules with extended conjugation.

Scientific Research Applications

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((5-Chloro-3-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide
  • 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine
  • 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 2-oxide

Uniqueness

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide stands out due to its specific combination of functional groups and its unique structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-chloro-3-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c1-2-11-8-17-20-13(6-12(15)18-14(11)20)16-7-10-4-3-5-19(21)9-10/h3-6,8-9,16H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKJCBNEUOKKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide

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